molecular formula C10H17N3O5 B040404 (S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid CAS No. 121574-43-4

(S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid

Cat. No. B040404
M. Wt: 259.26 g/mol
InChI Key: BALLJDWBMKIZEF-FSPLSTOPSA-N
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Description

Synthesis Analysis

The efficient synthesis of related compounds, such as (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, has been established as a precursor for PET radiotracers like [18F]FPGLN, which are crucial for tumor imaging in PET scans. This synthesis involves a five-step process starting from L-glutamine, yielding high yields and providing a pathway to develop (S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid derivatives (Liu et al., 2017).

Molecular Structure Analysis

The structural analysis of related compounds provides insights into the molecular arrangement and potential reactivity of (S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid. The crystal structure determination of similar compounds emphasizes the importance of intramolecular hydrogen bonding and extended planar structural patterns, which are significant for understanding the chemical reactivity and interaction with biological molecules (Banerjee et al., 1991).

Chemical Reactions and Properties

The compound's chemical reactions highlight its versatility and potential in synthesizing radiolabeled compounds for imaging. For instance, the synthesis of 5-amino-4-oxopentanoic acid derivatives, via a simple green approach using new ionic liquids, showcases efficient catalysis and potential environmental benefits, indicating a broader scope for producing (S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid and its derivatives with reduced environmental impact (Shaterian & Oveisi, 2011).

Scientific Research Applications

Synthesis for Medical Imaging

(S)-2-((S)-2-Acetamido-propanamido)-5-amino-5-oxopentanoic acid is utilized in the synthesis of compounds for medical imaging, specifically positron emission tomography (PET) imaging of tumors. A study describes an efficient synthesis protocol for a related compound, which acts as a precursor for PET radiotracer [18F]FPGLN, used in tumor imaging. This demonstrates the compound's relevance in advancing diagnostic imaging techniques (Liu, Tang, Nie, Jiang, & Tang, 2017).

Precursor in Biosynthesis of Biologically Active Porphyrins

The compound serves as a precursor in the biosynthesis of biologically active porphyrins, which are central to processes like photosynthesis, oxygen transport, and electron transport. This highlights its importance in understanding and potentially manipulating these critical biological pathways (Shrestha‐Dawadi & Lugtenburg, 2003).

Intermediate in Synthesis of Natural and Nonnatural α-Amino Acids

This compound is also used as an intermediate in the synthesis of various natural and nonnatural α-amino acids and their derivatives. Its utility in this area showcases its versatility and significance in the synthesis of a wide range of biologically relevant molecules (Burger, Rudolph, Neuhauser, & Gold, 1992).

Constituent in Toxin Synthesis

The L-form of a related compound, 2-amino-5-phenylpentanoic acid, is a constituent amino acid in AM-toxins. Understanding its role in toxin synthesis can contribute to insights into pathogenic mechanisms and potential therapeutic interventions (Shimohigashi, Lee, & Izumiya, 1976).

Synthesis of Biobased Chemicals

It is involved in the synthesis of biobased chemicals, such as succinonitrile, from glutamic acid and glutamine. This application is crucial in developing sustainable and environmentally friendly chemical production methods (Lammens, Le Nôtre, Franssen, Scott, & Sanders, 2011).

Development of Fluorescent Probes

The compound is instrumental in the development of fluorescent probes for sensitive detection of carbonyl compounds in environmental water samples. This application is particularly significant for environmental monitoring and pollution detection (Houdier, Perrier, Defrancq, & Legrand, 2000).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It could include information on toxicity, flammability, and environmental impact.


Future Directions

This could involve discussing potential applications of the compound, areas for further research, or ways to improve its synthesis.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a more specific analysis, you may need to consult scientific literature or databases. If you have access to a university library, they can often provide you with resources or help you with your search. Alternatively, databases like PubMed, SciFinder, and Web of Science can be useful for finding scientific articles. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O5/c1-5(12-6(2)14)9(16)13-7(10(17)18)3-4-8(11)15/h5,7H,3-4H2,1-2H3,(H2,11,15)(H,12,14)(H,13,16)(H,17,18)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALLJDWBMKIZEF-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid

CAS RN

121574-43-4
Record name (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-amino-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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